molecular formula C9H11NO B7790029 N-(2,3-Dimethylphenyl)formamide CAS No. 6639-59-4

N-(2,3-Dimethylphenyl)formamide

Cat. No.: B7790029
CAS No.: 6639-59-4
M. Wt: 149.19 g/mol
InChI Key: GARAALUHNGEEAO-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)formamide: is an organic compound with the molecular formula C9H11NO It is a derivative of formamide where the formyl group is attached to a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,3-Dimethylphenyl)formamide can be synthesized through the formylation of 2,3-dimethylaniline. One common method involves the reaction of 2,3-dimethylaniline with formic acid or formic acid derivatives under acidic conditions. The reaction typically proceeds as follows: [ \text{2,3-Dimethylaniline} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Catalysts such as sulfonated rice husk ash (RHA-SO3H) have been reported to promote the formylation reaction efficiently .

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dimethylphenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: 2,3-Dimethylbenzoic acid

    Reduction: 2,3-Dimethylaniline

    Substitution: 2,3-Dimethyl-4-nitroaniline (nitration product)

Scientific Research Applications

N-(2,3-Dimethylphenyl)formamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: this compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which N-(2,3-Dimethylphenyl)formamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • N-(2,5-Dimethylphenyl)formamide
  • N-(2,6-Dimethylphenyl)formamide

Comparison: While these compounds share a similar core structure, the position of the methyl groups on the aromatic ring can significantly influence their chemical properties and reactivity. For example, N-(2,3-Dimethylphenyl)formamide may exhibit different steric and electronic effects compared to its 2,4- or 2,5-dimethyl counterparts, leading to variations in their reactivity and applications .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-4-3-5-9(8(7)2)10-6-11/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARAALUHNGEEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150506
Record name Formamide, N-(dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113630-32-3, 6639-59-4
Record name Formamide, N-(dimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113630323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Formoxylidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formamide, N-(dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethylformanilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38KN9PB4VQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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